N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide
Description
This compound is a hydrazide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The hydrazide moiety is conjugated to a 3,4-dimethoxyphenylmethylidene group via an imine bond (E-configuration).
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-15(11(2)20(3)19-10)16(21)18-17-9-12-6-7-13(22-4)14(8-12)23-5/h6-9H,1-5H3,(H,18,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWFBAOETZIZIX-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a carbohydrazide moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant properties of phenolic compounds, potentially reducing oxidative stress in cells.
- Anticancer Properties : Pyrazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This compound may similarly affect pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of approximately against a panel of eleven cancer cell lines including HeLa and CaCo-2 cells .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of related compounds showed that they could significantly lower the production of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar properties .
Research Findings
Recent research highlights the potential for this compound to serve as a lead structure for further development. The modification of its chemical structure could enhance its biological activity and selectivity towards specific molecular targets involved in disease pathways.
Chemical Reactions Analysis
Metal Coordination and Complex Formation
The compound acts as a polydentate ligand, coordinating with transition metals through its hydrazide nitrogen and pyrazole ring nitrogen . These complexes exhibit enhanced biological activity compared to the free ligand.
| Metal Ion | Coordination Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | N (hydrazide), N (pyrazole) | Octahedral geometry | Antimicrobial agents |
| Fe(III) | N (hydrazide), O (methoxy) | Tetrahedral or square planar | Catalysis |
| Zn(II) | N (pyrazole), O (carbonyl) | Trigonal bipyramidal | Fluorescent materials |
Mechanistic studies suggest that metal coordination stabilizes the complex through π-backbonding and hydrogen bonding.
Hydrolysis
Under acidic conditions, the Schiff base (C=N) undergoes hydrolysis to regenerate the original aldehyde and carbohydrazide:
This reversibility is critical for applications in dynamic covalent chemistry.
Deprotonation
The pyrazole NH group (pKa ~7–9) deprotonates in basic media, forming a resonance-stabilized anion that participates in nucleophilic substitutions .
Cyclization and Heterocycle Formation
The hydrazide moiety facilitates cyclization reactions with reagents like dimethyl acetylenedicarboxylate (DMAD) , forming fused heterocycles :
| Reactant | Product | Conditions |
|---|---|---|
| DMAD | Pyrazolo-oxadiazole derivatives | Room temperature, DMSO |
| CS₂ | Thiadiazepines | Reflux in acetic acid |
These reactions exploit the nucleophilicity of the hydrazide nitrogen and the electrophilicity of the pyrazole ring .
Electrophilic Substitution
The 3,4-dimethoxyphenyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups:
| Reagent | Product | Position |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro derivative | C5 |
| Cl₂/FeCl₃ | Chloro derivative | C6 |
Redox Reactions
The compound’s methoxy groups and conjugated system participate in redox processes:
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Oxidation : Methoxy groups oxidize to quinones under strong oxidants (e.g., KMnO₄).
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Reduction : The C=N bond reduces to C–N using NaBH₄ or catalytic hydrogenation.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
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CO₂ and NH₃ from the carbohydrazide group.
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Methoxybenzene fragments from the aryl group.
Key Research Findings
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Metal complexes of this compound show 10–15× higher antimicrobial activity than the ligand alone.
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Cyclization with DMAD yields fluorescent heterocycles used in optoelectronic materials .
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Acid hydrolysis enables recyclability in catalytic applications, with >90% recovery efficiency.
This reactivity profile underscores its versatility in pharmaceutical synthesis, materials science, and coordination chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other pyrazole-carbohydrazide derivatives are highlighted below. Key differences in substituents, physicochemical properties, and biological activities are summarized in Table 1.
Structural Analogues
N′-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-pyrazole-5-carbohydrazide (): Substituent differences: The pyrazole core here is substituted with a bulky adamantyl group (tricyclo[3.3.1.1³,⁷]dec-1-yl) at position 3, which enhances lipophilicity and may improve blood-brain barrier penetration.
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide ():
- Substituent differences: The phenyl ring has three methoxy groups (2,4,5-positions) instead of two (3,4-positions), increasing electron-donating effects and steric hindrance.
- Pharmacological implications: Trimethoxy derivatives often exhibit enhanced anticancer activity due to improved DNA intercalation or tubulin inhibition .
N′-[(E)-(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (): Core differences: A pyridine ring replaces the pyrazole core, and the substituent is a nitro group (electron-withdrawing) instead of methoxy.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s 3,4-dimethoxy groups balance lipophilicity and solubility, making it more drug-like than the adamantyl derivative .
- Trimethoxy derivatives () may exhibit higher metabolic stability due to reduced oxidative demethylation compared to dimethoxy analogues .
Research Implications
The target compound’s structural uniqueness lies in its balanced electronic profile from 3,4-dimethoxy groups and the pyrazole core’s metabolic stability. Compared to nitro or trimethoxy analogues, it is hypothesized to exhibit superior antimicrobial activity, warranting in vitro validation. Adamantyl derivatives () remain superior for CNS targets but suffer from poor solubility .
Q & A
Q. Advanced Optimization Strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between parameters, improving yield to >85% .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability by controlling residence time and minimizing side reactions (e.g., via Swern oxidation analogs) .
- Bayesian Optimization : Machine learning algorithms predict optimal conditions (e.g., solvent mixtures, stoichiometry) with fewer experimental trials, outperforming manual optimization .
Q. Table 1: Key Reaction Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±12% efficiency |
| Solvent | Ethanol/Water (8:2) | Maximizes purity |
| Catalyst (AcOH) | 0.5–1.0 eq | Reduces byproducts |
How is structural characterization performed, and what analytical discrepancies require resolution?
Q. Basic Characterization :
Q. Advanced Challenges :
- Polymorphism : Crystallization in polar vs. nonpolar solvents may yield different polymorphs, altering melting points (e.g., 166–220°C in related hydrazones) .
- Dynamic NMR : Detect rotational barriers in the hydrazone bond under variable temperatures to resolve tautomeric equilibria .
What methodologies assess its biological activity, and how are contradictory results interpreted?
Q. Basic Screening :
- Antimicrobial : Agar diffusion assays (MIC values) against S. aureus and E. coli .
- Antitumor : MTT assay on cancer cell lines (e.g., IC₅₀ = 12–25 µM in HepG2) .
- Antioxidant : DPPH radical scavenging (EC₅₀ = 40–60 µM) .
Q. Advanced Mechanistic Studies :
- Contradictory Bioactivity : Discrepancies (e.g., high antifungal activity in one study vs. low in another) may arise from:
- Molecular Docking : Identify binding motifs (e.g., pyrazole ring interaction with fungal CYP51 or bacterial DNA gyrase) .
Q. Table 2: Bioactivity Data Comparison
| Study | Antifungal (MIC, µg/mL) | Antitumor (IC₅₀, µM) |
|---|---|---|
| Titi et al. (2020) | 8.2 (C. albicans) | 15.3 (MCF-7) |
| Abdel-Wahab (2013) | 32.5 (C. albicans) | 22.1 (A549) |
How does this compound interact with metal ions, and what applications arise from such complexes?
Q. Basic Coordination Chemistry :
- Schiff Base Chelation : The hydrazone moiety binds transition metals (Cu²⁺, Fe³⁺) via N,O-donor sites, forming octahedral complexes. Confirmed via UV-Vis (d-d transitions at 450–600 nm) and conductometry (1:2 metal-ligand ratio) .
Q. Advanced Applications :
- Catalysis : Cu(II) complexes show enhanced activity in oxidation reactions (e.g., cyclohexane to adipic acid, 75% yield) .
- Anticancer Mechanisms : Fe(III) complexes induce ROS-mediated apoptosis in Jurkat cells (IC₅₀ = 8.7 µM vs. 15.3 µM for free ligand) .
How are computational methods used to predict its reactivity and optimize derivatives?
Q. Basic DFT Modeling :
- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., hydrazone N) for functionalization .
- HOMO-LUMO Gaps : Predict redox behavior (ΔE = 3.2 eV), correlating with antioxidant activity .
Q. Advanced Derivative Design :
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Hansch parameters .
- MD Simulations : Simulate membrane permeability (logP = 2.8) to optimize pharmacokinetics .
What strategies resolve discrepancies in spectroscopic or crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
